3,4-Dihexadecyl-2-hydroxybenzoic acid
Description
3,4-Dihexadecyl-2-hydroxybenzoic acid is a synthetic benzoic acid derivative characterized by two hexadecyl (C16) alkyl chains attached to the benzene ring at positions 3 and 4, with a hydroxyl (-OH) group at position 2. This structural configuration imparts significant hydrophobicity due to the long alkyl chains, distinguishing it from simpler hydroxybenzoic acids. Potential applications include surfactant formulations, lipid-based drug delivery systems, or polymer additives, leveraging its amphiphilic nature and thermal stability.
Properties
CAS No. |
61721-73-1 |
|---|---|
Molecular Formula |
C39H70O3 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
3,4-dihexadecyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C39H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-37(39(41)42)38(40)36(35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,40H,3-32H2,1-2H3,(H,41,42) |
InChI Key |
BNWFXQZOEPVNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C(=O)O)O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihexadecyl-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid with hexadecanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and chromatography, to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihexadecyl-2-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3,4-Dihexadecyl-2-ketobenzoic acid or 3,4-Dihexadecyl-2-carboxybenzoic acid.
Reduction: Formation of 3,4-Dihexadecyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dihexadecyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihexadecyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The long hexadecyl chains provide hydrophobic interactions, which can influence the compound’s solubility and membrane permeability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- 3,4-Dihexadecyl-2-hydroxybenzoic acid : Features a benzoic acid core with hydroxyl and two hexadecyl groups. The long alkyl chains dominate its physicochemical behavior.
- Caffeic acid (3,4-dihydroxybenzeneacrylic acid): Contains a propenoic acid side chain and two hydroxyl groups at positions 3 and 4, enabling conjugation and antioxidant activity .
Physical and Chemical Properties
Reactivity and Stability
- This compound : The hydroxyl group may undergo esterification or etherification, but steric hindrance from the hexadecyl chains could slow reactions.
- 4-Hydroxybenzoic acid : Reacts readily to form esters (e.g., parabens) and salts due to its low steric bulk .
- Caffeic acid : Exhibits redox activity, acting as a radical scavenger. Its conjugated double bond enables polymerization or degradation under UV light .
Key Research Findings and Limitations
- Thermal Stability : The hexadecyl chains in this compound likely enhance thermal stability compared to 4-hydroxybenzoic acid, making it suitable for high-temperature applications.
- Solubility Constraints: Its extreme hydrophobicity limits aqueous applications but favors compatibility with nonpolar matrices.
- Synthetic Challenges : Introducing two long alkyl chains may require multi-step synthesis, increasing production costs compared to simpler analogs.
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